molecular formula C15H10BrCl2FN2S B5006391 N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5006391
M. Wt: 420.1 g/mol
InChI Key: LNCSYWQSYBGQAO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl, fluorophenyl, and thiazole groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2S.BrH/c16-12-6-5-11(7-13(12)17)19-15-20-14(8-21-15)9-1-3-10(18)4-2-9;/h1-8H,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCSYWQSYBGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorobenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(3,4-dichlorophenyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine
  • N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

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